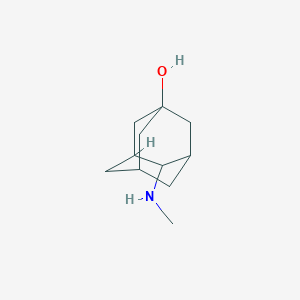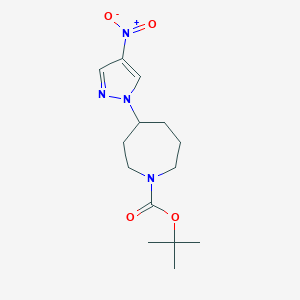
cis-4-(Methylamino)adamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(Methylamino)adamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Methylamino)adamantan-1-ol typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantan-1-ol with methylamine under controlled conditions. This reaction can be carried out in the presence of a suitable catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and high yield. Additionally, the reaction parameters, such as temperature, pressure, and catalyst concentration, can be fine-tuned to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
cis-4-(Methylamino)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-methylaminoadamantan-1-one.
Reduction: Formation of 4-aminoadamantan-1-ol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-4-(Methylamino)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as heat-resistant polymers and lubricants
Mecanismo De Acción
The mechanism of action of cis-4-(Methylamino)adamantan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the amino group can form hydrogen bonds with active site residues, while the adamantane core provides structural stability and enhances binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane.
Uniqueness
cis-4-(Methylamino)adamantan-1-ol stands out due to the presence of both a methylamino group and a hydroxyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable addition to the family of adamantane derivatives .
Propiedades
Número CAS |
75375-90-5 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
4-(methylamino)adamantan-1-ol |
InChI |
InChI=1S/C11H19NO/c1-12-10-8-2-7-3-9(10)6-11(13,4-7)5-8/h7-10,12-13H,2-6H2,1H3 |
Clave InChI |
OXOBSRVVNMKQNB-UHFFFAOYSA-N |
SMILES canónico |
CNC1C2CC3CC1CC(C3)(C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide](/img/structure/B8731143.png)



![Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)





![6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one](/img/structure/B8731232.png)


